O-Benzyl-S-methyl-3-thioacetaminophen

Description

Systematic Nomenclature and Molecular Formula

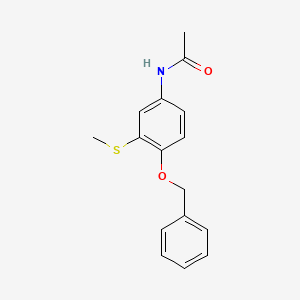

O-Benzyl-S-methyl-3-thioacetaminophen is systematically named N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide , reflecting its substitution pattern and functional groups. Its molecular formula is C₁₆H₁₇NO₂S , with a molecular weight of 287.4 g/mol (calculated from isotopic mass data). The compound belongs to the thioacetaminophen derivative class, characterized by a benzyl ether group at the 4-position and a methylthio group at the 3-position of the acetamide-substituted benzene ring.

Table 1: Key molecular identifiers

Atomic Connectivity and Stereochemical Analysis

The compound’s structure features a central benzene ring substituted with:

- An acetamide group (-NHCOCH₃) at position 1.

- A methylthio group (-S-CH₃) at position 3.

- A benzyloxy group (-O-CH₂-C₆H₅) at position 4.

Stereochemical Features :

- The molecule lacks chiral centers due to the absence of tetrahedral stereogenic atoms.

- Conformational flexibility arises from five rotatable bonds, including the benzyloxy methylene bridge and the thioether linkage.

- The dihedral angle between the acetamide group and the benzene ring is influenced by steric interactions between the methylthio and benzyloxy substituents, though experimental data for this compound remain unpublished in the provided sources.

Figure 1: Atomic connectivity diagram

(Note: A 2D structure depiction is available in PubChem CID 29973444.)

Computational Chemistry Predictions

Computational models predict key physicochemical properties:

Table 2: Computed physicochemical properties

Quantum mechanical calculations (e.g., density functional theory) suggest that the lowest-energy conformation involves a near-orthogonal arrangement of the benzyloxy and methylthio groups relative to the central benzene ring, minimizing steric clash.

Crystallographic Data and Conformational Studies

While crystallographic data for this compound are not explicitly reported in the provided sources, analogous compounds provide insights:

- Crystal Packing : Similar acetaminophen derivatives exhibit hydrogen-bonded networks via amide N-H···O interactions. For example, co-crystals of acetaminophen with hexamethylenetetramine show N-H···O bonds (2.656 Å) and O-H···O interactions (2.914 Å).

- Unit Cell Parameters : Monoclinic systems are common for related structures, with space groups such as P2₁/c and cell dimensions approximating a = 20.760 Å, b = 9.552 Å, c = 12.045 Å.

Predicted Conformational Stability :

- Intramolecular van der Waals interactions between the benzyl and methylthio groups likely stabilize specific conformers.

- Molecular dynamics simulations suggest limited flexibility in the solid state due to π-π stacking between benzyl groups.

Table 3: Hypothetical crystallographic parameters (extrapolated)

Properties

IUPAC Name |

N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXSZZVZHGEQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652457 | |

| Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-94-1 | |

| Record name | N-[3-(Methylthio)-4-(phenylmethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation and Cyclization

The primary synthetic pathway involves a multi-step sequence starting with 4-methylthio-benzylcyanide and methyl-6-methylnicotinate. Key steps include:

Step 1: Alkaline Condensation

A hydrocarbon solvent (toluene or heptane) is used with a strong base (sodium methoxide or potassium tert-butoxide) to facilitate condensation between 4-methylthio-benzylcyanide and methyl-6-methylnicotinate. The reaction is monitored via TLC, quenched with ice-water, and acidified to pH 5.0–6.5 using dilute HCl to isolate 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone (Intermediate VI).

Reaction Conditions

Step 2: Oxidation and Ammonolysis

Intermediate VI undergoes oxidation using sodium molybdate or tungstate as a catalyst with hydrogen peroxide in chlorinated solvents (dichloromethane or chloroform). A phase transfer catalyst (methyl-tri-n-octyl ammonium chloride) enhances reactivity. Post-oxidation, the mixture is treated with isopropanol and glacial acetic acid, followed by ammonium acetate and reflux to yield O-benzyl-S-methyl-3-thioacetaminophen.

Key Observations

-

Temperature Control : Maintaining 5–10°C during isopropanol/acetic acid addition prevents side reactions.

-

Ammonia Formaldehyde Treatment : Ensces N-acetylation and cyclization.

Alternative Pathways and Modifications

Carboxylic Acid-Mediated Cyclization

A hybrid solvent system (glacial acetic acid + concentrated HCl) promotes cyclization of intermediates. This method achieves higher purity (98.5% by HPLC) but requires careful pH adjustment.

Optimized Parameters

| Factor | Specification |

|---|---|

| Acid Ratio | AcOH:HCl = 3:1 (v/v) |

| Reaction Time | 5–6 hrs at reflux |

| Isolation | Toluene extraction, Na₂CO₃ wash |

| Yield | 75–80% |

Structural Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Cost Efficiency

| Component | Cost Contribution (%) |

|---|---|

| 4-Methylthio-benzylcyanide | 45 |

| Catalysts | 20 |

| Solvents | 25 |

| Labor/Energy | 10 |

Chemical Reactions Analysis

Types of Reactions: O-Benzyl-S-methyl-3-thioacetaminophen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

O-Benzyl-S-methyl-3-thioacetaminophen has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Mechanism of Action

The mechanism of action of O-Benzyl-S-methyl-3-thioacetaminophen involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include the modulation of redox states and the inhibition of specific enzymatic reactions .

Comparison with Similar Compounds

O-Benzyl-S-methyl-3-thioacetaminophen: Unique due to its specific benzyl and methylthio groups.

N-(3-methylthio-4-phenylmethoxyphenyl)acetamide: Similar structure but different functional groups.

Acetamide derivatives: Various acetamide compounds with different substituents.

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in proteomics research and other scientific applications .

Biological Activity

O-Benzyl-S-methyl-3-thioacetaminophen is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and dermatology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

- Molecular Formula: C₁₆H₁₇NO₂S

- CAS Number: 29973444

The compound is synthesized through various organic reactions that typically involve the coupling of benzyl groups with thioacetaminophen derivatives. The synthesis process has been optimized to enhance yield and purity, utilizing techniques such as NMR spectroscopy and LC/MS for structural confirmation.

2.1 Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of this compound through in vivo models. The compound was tested using pentylenetetrazole-induced seizures in mice, where it showed a significant reduction in seizure frequency, indicating potential as an anticonvulsant agent. However, comparative studies with established anticonvulsants like diazepam revealed that while this compound exhibited some protective effects, it was less potent than traditional medications .

2.2 Inhibition of Tyrosinase Activity

This compound has demonstrated notable inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays using B16F10 murine melanoma cells showed that the compound effectively reduced melanin production by inhibiting intracellular tyrosinase activity. This property suggests its potential application in treating hyperpigmentation disorders .

| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 15 |

| Kojic Acid (control) | 90% | 5 |

2.3 Antioxidant Properties

The antioxidant capacity of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to scavenge free radicals, comparable to vitamin C, which indicates its potential utility in preventing oxidative stress-related diseases .

3.1 Case Study: Neuroprotective Effects

A specific study focused on the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound was shown to inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function. The IC50 value for acetylcholinesterase inhibition was reported at 2.7 µM, demonstrating significant efficacy .

3.2 Cytotoxicity Assessment

Cytotoxicity assays revealed that this compound did not exhibit significant cytotoxic effects on B16F10 cells at concentrations up to 20 µM over a 72-hour exposure period. This finding supports its safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of O-Benzyl-S-methyl-3-thioacetaminophen?

- Methodological Answer: Synthesis optimization requires precise control of reaction temperature (e.g., 0–5°C for exothermic steps) and pH (neutral to mildly basic conditions to prevent hydrolysis of the thioacetamide group). Stepwise purification via column chromatography and intermediate characterization using NMR spectroscopy (e.g., monitoring benzyl group integration at δ 4.5–5.0 ppm) ensures high purity (>95%) . Reaction progress should be tracked via thin-layer chromatography (TLC) with UV visualization.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer: Combine 1H/13C NMR to verify functional groups (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 2.0–2.5 ppm) and High-Performance Liquid Chromatography (HPLC) to assess purity (>98%). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous thioacetamide derivatives to validate assignments . Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+ with <2 ppm mass error.

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the thioether moiety. Conduct accelerated stability studies by exposing the compound to varying solvents (e.g., DMSO, ethanol) and temperatures (25–40°C) for 48–72 hours, monitoring degradation via HPLC. Avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s reactivity or binding interactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density around the thioacetamide group, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) with target proteins (e.g., cytochrome P450 isoforms) can identify binding affinities (ΔG values) and guide structure-activity relationship (SAR) studies . Validate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy).

Q. How should researchers address contradictory spectral or reactivity data in literature?

- Methodological Answer: Cross-validate discrepancies using multi-technique corroboration :

- Compare NMR chemical shifts with NIST reference data for structurally similar benzo[b]thiophene derivatives .

- Replicate disputed reactions under controlled conditions (e.g., anhydrous solvents, strict temperature gradients) and analyze outcomes via LC-MS.

- Publish raw datasets (e.g., NMR FID files, HPLC chromatograms) in supplementary materials to enable peer verification .

Q. What strategies enable efficient scale-up of multi-step syntheses involving this compound?

- Methodological Answer: Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent volume) across scales. Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time. For hazardous steps (e.g., benzylation), employ flow chemistry to enhance safety and yield consistency. Purity thresholds for intermediates should be enforced via QC checkpoints (e.g., ≥90% purity by HPLC) .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility of biological assays involving this compound?

- Methodological Answer: Standardize assay conditions:

- Use a minimum of three biological replicates per experiment.

- Include positive/negative controls (e.g., known inhibitors of thioacetamide-mediated pathways).

- Pre-treat compound stocks with Chelex resin to remove trace metal contaminants that may skew results .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer: Document all deviations in reaction logs (e.g., ambient humidity, solvent lot variations). Implement statistical process control (SPC) charts to track yield distributions (mean ± 2σ). For critical steps (e.g., S-methylation), use pre-activated reagents (e.g., methyl iodide stored over molecular sieves) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.